molecular formula C9H13NO2 B1529716 2-Azaspiro[4.5]decane-3,8-dione CAS No. 914780-96-4

2-Azaspiro[4.5]decane-3,8-dione

Cat. No.: B1529716
CAS No.: 914780-96-4
M. Wt: 167.2 g/mol
InChI Key: VDCZRVJPEUWFMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Azaspiro[4.5]decane-3,8-dione has been achieved through various methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . Another method involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a unique spirocyclic structure, comprising of a lactam ring fused to a piperidine ring . The InChI code for this compound is 1S/C9H13NO2/c11-7-1-3-9(4-2-7)5-8(12)10-6-9/h1-6H2,(H,10,12) .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the synthesis of this compound involves a tandem radical addition and dearomatizing cyclization process .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 167.21 . The compound is stable at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Synthesis and Anticonvulsant Properties : Research conducted by Kamiński, Obniska, and Dybała (2008) focused on the synthesis and anticonvulsant properties of N-phenylamino derivatives of 2-Azaspiro[4.5]decane-1,3-dione. These compounds showed promising results in anticonvulsant tests, highlighting their potential use in seizure-related treatments (Kamiński, Obniska, & Dybała, 2008).

  • Aromatic Substitution and Anticonvulsant Activity : Another study by Obniska, Kamiński, and Tatarczyńska (2006) explored the impact of aromatic substitution on the anticonvulsant activity of N-(4-arylpiperazin-1-yl)-alkyl-2-Azaspiro[4.5]decane-1,3-dione derivatives. This research contributes to understanding how chemical modifications can influence the pharmacological effects of these compounds (Obniska, Kamiński, & Tatarczyńska, 2006).

Mechanism of Action and Structure-Activity Relationship

  • N-(Pyridine-2-yl) Derivatives and Anticonvulsant Activity : Kamiński, Obniska, Zagórska, and Maciąg (2006) synthesized N-(pyridine-2-yl) derivatives of 2-Azaspiro[4.4]nonane and [4.5]decane-1,3-dione to evaluate their anticonvulsant activity. Their findings provide insights into the structure-activity relationship of these compounds (Kamiński, Obniska, Zagórska, & Maciąg, 2006).

  • Role of Lipophilicity in Anticonvulsant Activity : Obniska and Kamiński (2005) investigated the relationships between lipophilicity and anticonvulsant activity of N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives. Their research adds to the understanding of how physicochemical properties like lipophilicity can affect the biological activity of these compounds (Obniska & Kamiński, 2005).

Anticancer Activity

  • Novel Derivatives and Anticancer Activity : A study by Yang, Zhong, Zheng, Wang, and He (2019) focused on the synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives and their anticancer activity. They reported that several compounds showed moderate to potent activity against various human cancer cell lines, indicating the potential of these derivatives in cancer therapy (Yang et al., 2019).

Safety and Hazards

The safety information for 2-Azaspiro[4.5]decane-3,8-dione indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for 2-Azaspiro[4.5]decane-3,8-dione research could involve the development of more efficient synthesis methods . Additionally, the resultant products can be smoothly converted into a difluoroalkylated quinolinone and saturated spirocyclohexanone scaffold , indicating potential for further chemical transformations and applications.

Mechanism of Action

Target of Action

The primary target of 2-Azaspiro[4.5]decane-3,8-dione is the delta opioid receptor . This receptor is a clinical target for various neurological disorders, including migraine and chronic pain .

Mode of Action

This compound interacts with its target, the delta opioid receptor, by binding to the orthosteric site . This interaction is based on docking and molecular dynamic simulation .

Biochemical Pathways

The biochemical pathways affected by 2-Azaspiro[4It is known that the compound exhibits biological activity . It is used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and inflammation, and as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones .

Result of Action

The molecular and cellular effects of this compound’s action include its role as an agonist at the delta opioid receptor . The most potent agonist hit compound is selective for the delta opioid receptor over a panel of 167 other GPCRs, is slightly biased towards G-protein signaling and has anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Azaspiro[4It is known that the compound is stored at room temperature , suggesting that it is stable under standard environmental conditions.

Biochemical Analysis

Biochemical Properties

2-Azaspiro[4.5]decane-3,8-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with delta opioid receptors, exhibiting selective agonist activity . This interaction is crucial for understanding its potential therapeutic applications, particularly in pain management and neurological disorders. The compound’s binding affinity and selectivity towards specific receptors highlight its importance in biochemical studies.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involving G-protein coupled receptors . This compound can modulate gene expression and cellular metabolism, leading to changes in cell function. Studies have demonstrated its impact on inflammatory responses and pain signaling, making it a potential candidate for therapeutic interventions in inflammatory and pain-related conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an agonist for delta opioid receptors, binding to the orthosteric site and modulating receptor activity . This binding leads to the activation of downstream signaling pathways, resulting in various cellular responses. Additionally, the compound’s ability to influence gene expression and enzyme activity further elucidates its mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it suitable for prolonged experimental investigations . Its degradation products and their potential impact on cellular processes require further exploration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, particularly in pain management and inflammation . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies. Understanding the threshold effects and potential toxicity is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Its metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function . The compound’s interactions with metabolic enzymes provide insights into its biotransformation and potential effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its bioavailability and therapeutic potential. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments . These interactions play a crucial role in determining its efficacy and safety in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding its subcellular distribution provides valuable insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-azaspiro[4.5]decane-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-7-1-3-9(4-2-7)5-8(12)10-6-9/h1-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCZRVJPEUWFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914780-96-4
Record name 2-azaspiro[4.5]decane-3,8-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1,4-dioxa-10-aza-dispiro[4.2.4.2]tetradecan-11-one (3.95 g, 18.7 mmol) in 160 mL of acetone was added 16 mL of water and pyridinium p-toluenesulfonate (1.41 g, 5.61 mmol). The resulting mixture was stirred at reflux for 20 h. Then, it was cooled and concentrated. The crude was purified by silica gel column chromatography using a 5% MeOH:EtOAc mixture as eluent to afford 2-aza-spiro[4.5]decane-3,8-dione (1.80 g, 58%) as a white solid.
Quantity
3.95 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one (10.5 g, 49.8 mmol) in aq.HCl (2N, 20 mL) was stirred at RT for 2 h. The reaction mixture was then concentrated under reduced pressure and diluted with water. It was extracted with ethyl acetate (Three times) and the combined organic phases were washed with water, brine, dried over sodium sulfate, filtered and concentrated. Purification by flash chromatography on silica (Pet.Ether:EtOAc) afforded the title compound as a white solid (7.5 g, 92%). 1H NMR (400 MHz, DMSO-d6) δ 7.58 (m, 1H), 3.15-3.15 (s, 2H), 2.30 (s, 4H), 2.28-2.25 (m, 2H), 1.82-1.79 (m, 4H).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[4.5]decane-3,8-dione
Reactant of Route 2
2-Azaspiro[4.5]decane-3,8-dione
Reactant of Route 3
2-Azaspiro[4.5]decane-3,8-dione
Reactant of Route 4
2-Azaspiro[4.5]decane-3,8-dione
Reactant of Route 5
2-Azaspiro[4.5]decane-3,8-dione
Reactant of Route 6
2-Azaspiro[4.5]decane-3,8-dione

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